molecular formula C12H9NO3 B1611535 3'-Nitro-[1,1'-biphenyl]-2-ol CAS No. 71022-84-9

3'-Nitro-[1,1'-biphenyl]-2-ol

Cat. No. B1611535
CAS RN: 71022-84-9
M. Wt: 215.2 g/mol
InChI Key: BJWIJDZWPRHJPD-UHFFFAOYSA-N
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Description

3'-Nitro-[1,1'-biphenyl]-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as 2-hydroxy-3'-nitrobiphenyl and is synthesized through a specific method that involves several steps.

Scientific Research Applications

  • Pharmaceuticals : Biphenyl derivatives are used to produce a range of drugs. They are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Agriculture : Biphenyl derivatives are used in products for agriculture .
  • Organic Light-Emitting Diodes (OLEDs) : Biphenyl derivatives are used in the fluorescent layers in OLEDs .
  • Liquid Crystals : Biphenyl derivatives are used as building blocks for basic liquid crystals .
  • Plastics : Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
  • Dielectric Fluids and Heat Transfer Agents : Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

properties

IUPAC Name

2-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWIJDZWPRHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499329
Record name 3'-Nitro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-[1,1'-biphenyl]-2-ol

CAS RN

71022-84-9
Record name 3'-Nitro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-3'-nitrobiphenyl (9.00 g, 3.9 mmol) was heated at reflux with HOAc (50 mL) and 48% HBr (50 mL) for 8 h. The solution was then concentrated in vacuo, poured into ice-cold H2O (300 mL) and extracted with CH2Cl2. The organic layer was dried, evaporated and recrystallized (50% aq MeOH) to afford 2-hydroxy-3'-nitrobiphenyl as yellow needles; 6.12 g (73%); mp 99.5°-100° C.
Name
2-Methoxy-3'-nitrobiphenyl
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ma, J Chen, X Wang, X Liang, Y Luo… - Journal of medicinal …, 2011 - ACS Publications
Honokiol, widely known as an antitumor agent, has been used as an antiangiogenesis drug lead. In this paper, 47 honokiol analogues and derivatives were investigated for their …
Number of citations: 66 pubs.acs.org
L Rýček - 2015 - scholar.archive.org
The focus of this dissertation lies at the interface of organic and medicinal chemistry. With natural products Magnolol and Honokiol as starting point rational design of a compound library …
Number of citations: 2 scholar.archive.org
B Schmidt, M Riemer - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
ortho‐Aryl phenols, synthesized via protecting group free Suzuki–Miyaura coupling of ortho‐halophenols and arene boronic acids, undergo a cyclization to dibenzofurans via oxidative …
Number of citations: 13 onlinelibrary.wiley.com
Z Zuo, X Yang, J Liu, J Nan, L Bai… - The Journal of Organic …, 2015 - ACS Publications
An intermolecular spiroannulation reaction of appropriately substituted 2-arylphenols with internal alkynes has been developed by using a Ru(II) catalyst and an oxidant. This …
Number of citations: 70 pubs.acs.org

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